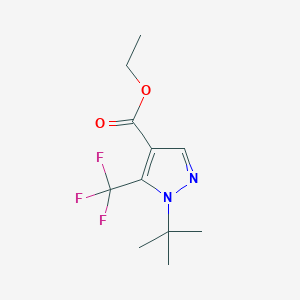

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS No.: 852691-03-3

Cat. No.: VC2432353

Molecular Formula: C11H15F3N2O2

Molecular Weight: 264.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852691-03-3 |

|---|---|

| Molecular Formula | C11H15F3N2O2 |

| Molecular Weight | 264.24 g/mol |

| IUPAC Name | ethyl 1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H15F3N2O2/c1-5-18-9(17)7-6-15-16(10(2,3)4)8(7)11(12,13)14/h6H,5H2,1-4H3 |

| Standard InChI Key | SBLLZGMBYZIVGM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(N=C1)C(C)(C)C)C(F)(F)F |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C(C)(C)C)C(F)(F)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate features a five-membered pyrazole heterocyclic ring containing two adjacent nitrogen atoms. The compound's structure is characterized by several key functional groups: a tert-butyl group attached to N-1 position, a trifluoromethyl group at the C-5 position, and an ethyl carboxylate group at the C-4 position. This specific arrangement of substituents confers unique chemical and biological properties to the molecule.

The molecular formula of the compound is C11H15F3N2O2, with a molecular weight of 264.24 g/mol. The presence of the trifluoromethyl group is particularly significant as it enhances lipophilicity and metabolic stability, both crucial factors in drug development. The tert-butyl group at the N-1 position provides steric hindrance that can influence both the compound's chemical reactivity and its interaction with biological targets.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate:

| Property | Value |

|---|---|

| CAS Number | 852691-03-3 |

| Molecular Formula | C11H15F3N2O2 |

| Molecular Weight | 264.24 g/mol |

| IUPAC Name | ethyl 1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H15F3N2O2/c1-5-18-9(17)7-6-15-16(10(2,3)4)8(7)11(12,13)14/h6H,5H2,1-4H3 |

| Standard InChIKey | SBLLZGMBYZIVGM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(N=C1)C(C)(C)C)C(F)(F)F |

The compound exhibits characteristic chemical properties typical of pyrazole derivatives. The presence of the carboxylic ester group makes it susceptible to hydrolysis under both acidic and basic conditions. The trifluoromethyl group, being highly electronegative, affects the electron distribution within the pyrazole ring, influencing its reactivity and stability.

Synthesis and Preparation Methods

General Pyrazole Synthesis

Applications and Research Findings

Pharmaceutical Applications

Pyrazole derivatives, including trifluoromethyl-substituted variants like Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, have attracted significant attention in pharmaceutical research due to their diverse biological activities. The trifluoromethyl group enhances the compound's ability to interact with biological targets, making it particularly promising for drug development.

Research has indicated that trifluoromethylated pyrazoles may exhibit:

-

Anti-inflammatory properties: The ability to modulate inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators

-

Antimicrobial activity: Efficacy against various bacterial and fungal pathogens

-

Anticancer potential: Ability to interfere with cell proliferation pathways or induce apoptosis in cancer cells

The tert-butyl group at the N-1 position may further enhance these biological activities by influencing the molecule's conformation and its interaction with protein binding sites.

Agrochemical Applications

Fluorinated heterocycles, including trifluoromethylated pyrazoles, have found extensive applications in agrochemical research. These compounds often exhibit enhanced stability against metabolic degradation and improved penetration through plant and insect cuticles.

Potential agrochemical applications of Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and related compounds include:

-

Fungicides: Inhibition of fungal growth through disruption of essential metabolic pathways

-

Herbicides: Selective inhibition of plant-specific enzymes or processes

-

Insecticides: Interference with insect nervous system function or development

The combination of the trifluoromethyl group and the ethyl carboxylate functionality may contribute to these biological activities through specific interactions with target enzymes or receptors.

Materials Science Applications

Beyond biological applications, fluorinated pyrazoles have shown potential in materials science. Although specific research on Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in this context is limited in the available search results, related fluorinated heterocycles have been investigated for:

-

Liquid crystal displays: Fluorinated heterocycles can serve as structural components in liquid crystal materials

-

Polymeric materials: Incorporation into polymers to enhance thermal stability and chemical resistance

-

Organic electronics: Use as components in organic light-emitting diodes (OLEDs) or other electronic devices

The unique electronic properties conferred by the trifluoromethyl group make such compounds interesting candidates for these applications.

Structure-Activity Relationships

The biological activity of Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is intimately linked to its structural features. The trifluoromethyl group at the C-5 position significantly influences the compound's pharmacological properties in several ways:

-

Enhanced lipophilicity: The CF3 group increases the compound's partition coefficient, potentially improving membrane permeability

-

Metabolic stability: Trifluoromethyl groups are resistant to metabolic degradation, potentially extending the compound's half-life in biological systems

-

Hydrogen bonding: The fluorine atoms can act as hydrogen bond acceptors, facilitating specific interactions with biological targets

The tert-butyl group at the N-1 position adds steric bulk that can influence:

-

Receptor selectivity: The bulky group can enhance selectivity by restricting the conformations available for binding

-

Metabolic pathways: The tert-butyl group may block certain metabolic transformations, further enhancing the compound's stability

The ethyl carboxylate at the C-4 position provides additional opportunities for hydrogen bonding and can serve as a site for further derivatization, enabling the creation of a diverse array of analogs with potentially enhanced or modified biological activities.

Future Research Directions

Research on Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and related compounds continues to evolve, with several promising directions for future investigation:

-

Development of improved synthetic methodologies: More efficient and regioselective approaches to synthesize trifluoromethyl-substituted pyrazoles would facilitate further exploration of structure-activity relationships

-

Comprehensive biological evaluation: Systematic screening against a wide range of biological targets would help identify the most promising applications

-

Rational design of derivatives: Structure-based design of analogs with enhanced potency, selectivity, or pharmacokinetic properties

-

Exploration of alternative applications: Investigation of potential uses beyond pharmaceutical and agrochemical applications, such as in materials science or catalysis

The continued interest in fluorinated heterocycles in general suggests that research on compounds like Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate will remain active and productive.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume